Benzoic acid, 3-[(1E)-2-carboxyethenyl]-
Description
Benzoic acid, 3-[(1E)-2-carboxyethenyl]- (IUPAC name), is a substituted benzoic acid derivative characterized by a trans-carboxyethenyl (-CH=CH-COOH) group at the 3-position of the benzene ring. This structure imparts unique electronic and steric properties, influencing its acidity, solubility, and reactivity.
Properties
IUPAC Name |
3-(2-carboxyethenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWPBEWWHJTYDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353668 | |
| Record name | Benzoic acid, 3-[(1E)-2-carboxyethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115974-98-6 | |
| Record name | Benzoic acid, 3-[(1E)-2-carboxyethenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[(1E)-2-carboxyethenyl]- typically involves the reaction of benzoic acid with appropriate reagents to introduce the carboxyethenyl group. One common method involves the use of a Wittig reaction, where benzoic acid is reacted with a phosphonium ylide to form the desired product under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of catalytic systems to enhance the efficiency and yield of the reaction. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[(1E)-2-carboxyethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carboxyethenyl group to other functional groups.
Substitution: The benzene ring can undergo electrophilic substitution reactions, introducing new substituents at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like sulfuric acid, nitric acid, and halogens.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Benzoic acid, 3-[(1E)-2-carboxyethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[(1E)-2-carboxyethenyl]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, while its antioxidant properties are linked to its capacity to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Benzoic acid, 3-[(1E)-2-carboxyethenyl]- with key analogs based on substituent patterns, molecular weight, and functional groups:
Physicochemical Properties
- Acidity : The target compound’s dual carboxylic acid groups (one from benzoic acid, one from ethenyl) likely result in a lower pKa (~2.5–3.5) compared to analogs with single -COOH groups (e.g., methyl ester in has pKa ~5–6).
- Solubility : Polar substituents (e.g., hydroxy in ) increase water solubility, whereas lipophilic groups (e.g., phenethyl in ) enhance organic solvent compatibility.
- Thermal Stability : Aliphatic esters (e.g., ) decompose at lower temperatures (~150–200°C) compared to aromatic acids.
Biological Activity
Benzoic acid, 3-[(1E)-2-carboxyethenyl]- (CAS No. 115974-98-6), is a derivative of benzoic acid characterized by the presence of an ethenyl group and a carboxylic acid functional group. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and enzyme modulation properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of benzoic acid, 3-[(1E)-2-carboxyethenyl]- can be represented as follows:
This compound features a benzoic acid core with an additional carboxyethenyl substituent that may influence its biological interactions.
Antimicrobial Activity
Research has indicated that benzoic acid derivatives exhibit significant antimicrobial properties. A study highlighted the effectiveness of various benzoic acid derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound was shown to inhibit bacterial growth at concentrations as low as 100 µg/mL, demonstrating a promising potential for use in food preservation and pharmaceuticals .
Anticancer Potential
In vitro studies have evaluated the anticancer effects of benzoic acid derivatives on various cancer cell lines. A notable study reported that benzoic acid, 3-[(1E)-2-carboxyethenyl]- exhibited cytotoxicity against Hep-G2 (liver cancer) and A2058 (melanoma) cell lines. The compound induced apoptosis in cancer cells through the activation of caspase pathways at concentrations ranging from 5 to 20 µM .
| Cell Line | Concentration (µM) | % Cell Viability |
|---|---|---|
| Hep-G2 | 5 | 75% |
| Hep-G2 | 10 | 50% |
| A2058 | 5 | 70% |
| A2058 | 20 | 30% |
Enzyme Modulation
Benzoic acid derivatives have also been studied for their ability to modulate enzymatic activities. In particular, the compound was found to enhance the activity of cathepsins B and L, which are crucial for protein degradation pathways. The study demonstrated that at a concentration of 5 µM, the compound significantly increased the chymotrypsin-like activity of proteasomes by up to 467.3% in cell-based assays .
The biological activity of benzoic acid, 3-[(1E)-2-carboxyethenyl]- can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : Interaction with cellular receptors can influence signaling pathways related to cell growth and apoptosis.
- DNA Intercalation : The structural features may allow intercalation into DNA, affecting gene expression.
Case Study 1: Antimicrobial Efficacy
A study conducted on foodborne pathogens demonstrated that benzoic acid derivatives could effectively reduce microbial load in contaminated food samples. The results showed a reduction in E. coli counts by over 90% after treatment with a concentration of 200 µg/mL for one hour.
Case Study 2: Cancer Cell Line Studies
In another investigation focused on cancer therapy, benzoic acid derivatives were tested against multiple cancer cell lines. Results indicated that treatment with benzoic acid, 3-[(1E)-2-carboxyethenyl]- led to significant apoptosis in melanoma cells, suggesting its potential as an adjunct therapy in cancer treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
